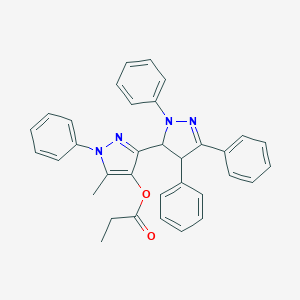![molecular formula C24H32N2O4 B283209 2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide](/img/structure/B283209.png)
2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy}-N-(2-methoxyphenyl)acetamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic properties. This compound is commonly known as BAY 41-2272 and has been studied for its potential use in treating various diseases and medical conditions.
Mécanisme D'action
BAY 41-2272 works by activating an enzyme called soluble guanylate cyclase (sGC), which plays a critical role in regulating blood vessel tone and blood flow. By activating sGC, BAY 41-2272 can help to relax blood vessels, improve blood flow, and reduce blood pressure.
Biochemical and Physiological Effects:
BAY 41-2272 has been shown to have a range of biochemical and physiological effects in the body. These effects include the relaxation of blood vessels, the reduction of inflammation, and the improvement of blood flow and oxygen delivery to tissues.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using BAY 41-2272 in lab experiments is its ability to selectively activate sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. However, one limitation of using BAY 41-2272 is that it can be difficult to synthesize and purify, which can make it challenging to use in some experimental settings.
Orientations Futures
There are many potential future directions for research on BAY 41-2272. Some possible areas of investigation include further studies on its therapeutic potential in treating pulmonary hypertension, heart failure, and other medical conditions, as well as research on its mechanism of action and potential side effects. Additionally, future research could explore the use of BAY 41-2272 in combination with other drugs or therapies to enhance its therapeutic effects.
Méthodes De Synthèse
The synthesis of BAY 41-2272 involves a series of chemical reactions that result in the formation of the final compound. The synthesis process typically involves the use of various chemical reagents and solvents, and the final product must be purified to ensure its purity and potency.
Applications De Recherche Scientifique
BAY 41-2272 has been the subject of extensive scientific research due to its potential therapeutic properties. This compound has been studied for its potential use in treating various medical conditions, including pulmonary hypertension, heart failure, and erectile dysfunction.
Propriétés
Formule moléculaire |
C24H32N2O4 |
|---|---|
Poids moléculaire |
412.5 g/mol |
Nom IUPAC |
2-[4-[(cyclohexylamino)methyl]-2-ethoxyphenoxy]-N-(2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C24H32N2O4/c1-3-29-23-15-18(16-25-19-9-5-4-6-10-19)13-14-22(23)30-17-24(27)26-20-11-7-8-12-21(20)28-2/h7-8,11-15,19,25H,3-6,9-10,16-17H2,1-2H3,(H,26,27) |
Clé InChI |
PEXUYGFZHASTIM-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)NC3=CC=CC=C3OC |
SMILES canonique |
CCOC1=C(C=CC(=C1)CNC2CCCCC2)OCC(=O)NC3=CC=CC=C3OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-Benzylidene-1,9-diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283127.png)
![3-Acetyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283128.png)
![3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283129.png)
![Ethyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283130.png)

![1,9-Diphenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283134.png)
![3-Acetyl-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283135.png)
![1,3,9-Triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283137.png)
![4'-(4-Methylphenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283138.png)
![1',3'-Diphenyl-4'-(4-chlorophenyl)spiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283139.png)
![4'-(4-Chlorophenyl)-1,3-dioxo-1'-phenylspiro[indan-2,5'-[2]pyrazoline]-3'-carboxylic acid ethyl ester](/img/structure/B283140.png)
![7-Benzylidene-1-(4-methylphenyl)-9-phenyl-3-(2-thienylcarbonyl)-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283142.png)
![3-Benzoyl-7-benzylidene-1-(4-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283144.png)
![Methyl 7-benzylidene-8-oxo-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283149.png)